molecular formula C14H24N4O3S B7450137 N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide

N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide

Cat. No. B7450137
M. Wt: 328.43 g/mol
InChI Key: OSAQPBNEXJFXKN-UHFFFAOYSA-N
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Description

N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide, also known as MTA, is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. MTA is a member of the triazole-based amide class of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide acts as a selective VMAT2 inhibitor by binding to the luminal side of the transporter and preventing the transport of monoamines into synaptic vesicles. This leads to a decrease in monoamine release and an increase in their cytosolic concentration. The exact mechanism by which this leads to antidepressant and anxiolytic effects is not fully understood, but it is thought to involve the modulation of monoaminergic neurotransmission in the brain.
Biochemical and Physiological Effects:
N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to increase locomotor activity and induce hyperthermia, which are thought to be related to its effects on monoaminergic neurotransmission. N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide has been shown to have a high affinity for VMAT2 and a low affinity for other monoamine transporters, which makes it a selective inhibitor of VMAT2.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide as a research tool is its selectivity for VMAT2, which allows for the study of the role of this transporter in monoaminergic neurotransmission. However, one limitation is that N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide has a relatively short half-life in vivo, which makes it difficult to study its long-term effects. Additionally, N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide. One area of interest is the development of more potent and selective VMAT2 inhibitors based on the structure of N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide. Another area of interest is the study of the long-term effects of VMAT2 inhibition on monoaminergic neurotransmission and behavior. Additionally, the potential use of VMAT2 inhibitors as antidepressants and anxiolytics in humans warrants further investigation.

Synthesis Methods

N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-methylsulfonylcyclohexylmethylamine with 4-azidomethyl-1H-1,2,3-triazole, followed by N-methylation with methyl iodide and subsequent acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide has shown promise as a research tool in the field of neuroscience due to its ability to selectively inhibit the activity of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles for release into the synaptic cleft. Inhibition of VMAT2 leads to a decrease in monoamine release and has been shown to have antidepressant and anxiolytic effects in animal models.

properties

IUPAC Name

N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-12(19)17(2)9-13-10-18(16-15-13)11-14(22(3,20)21)7-5-4-6-8-14/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAQPBNEXJFXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CN(N=N1)CC2(CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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